molecular formula C15H12N2O2 B595389 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-26-6

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B595389
CAS No.: 133427-26-6
M. Wt: 252.273
InChI Key: FCJHQKOIULGKDC-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a 4-methylphenyl group at the 2-position and a carboxylic acid group at the 8-position.

Preparation Methods

The synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-methylbenzaldehyde, followed by cyclization and subsequent carboxylation. The reaction conditions typically involve the use of a suitable catalyst and solvent, such as acetic acid or ethanol, under reflux conditions .

Industrial production methods may involve continuous flow systems and microreactor technology to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and appropriate solvents . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15(18)19)14(17)16-13/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJHQKOIULGKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654698
Record name 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133427-26-6
Record name 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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